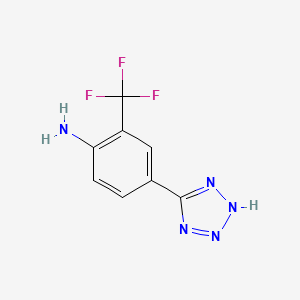

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline, also known as TATB, is a high-energy explosive material that has been widely used in military and industrial applications. TATB is a white crystalline solid that is highly stable and insensitive to shock, friction, and heat. Due to its unique properties, TATB has become an important research topic in the field of explosives.

Wissenschaftliche Forschungsanwendungen

Detection of Aniline Vapor

A study by Jiao et al. (2017) focused on a fluorescent probe, which includes 4-(2H-1,2,3,4-tetrazol-5-yl)-2-(trifluoromethyl)aniline, for detecting aniline vapor. This probe, due to its structure and properties, was found highly effective in sensing aniline vapor with remarkable sensitivity and selectivity. The probe's efficiency is attributed to its ability to undergo a Schiff base reaction and a synergistic effect involving chemical reaction and photoinduced electron transfer processes. This application is significant in environmental control and addressing human diseases related to aniline exposure (Jiao et al., 2017).

Electroluminescence Application

Vezzu et al. (2010) reported the use of compounds including this compound in the synthesis of platinum complexes with potential applications in electroluminescence. These complexes demonstrated impressive performance in organic light-emitting diode (OLED) devices, showcasing the utility of this compound in advanced electronic and optoelectronic applications (Vezzu et al., 2010).

Synthesis of Quinazoline and Fused Isoindolinone

A 2021 study by Wu et al. presented a method using this compound as a transient directing group in a ruthenium(II)-catalyzed reaction. This process facilitated the efficient synthesis of complex organic structures like quinazoline and fused isoindolinone, which are valuable in pharmaceutical and organic chemistry (Wu et al., 2021).

Crystal Structure and Computational Studies

Slyvka et al. (2019) conducted a study involving the crystal structure analysis of a compound derived from this compound. This research provides insights into the molecular geometry and intermolecular interactions of such compounds, which is essential in material science and molecular engineering (Slyvka et al., 2019).

Organic Photocatalysis

A study by Saritha et al. (2021) explored the use of this compound in the field of organic photocatalysis. The research demonstrated the effectiveness of this compound in the arylation of 2H-indazole derivatives, highlighting its potential in facilitating various chemical transformations in synthetic organic chemistry (Saritha et al., 2021).

Eigenschaften

IUPAC Name |

4-(2H-tetrazol-5-yl)-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N5/c9-8(10,11)5-3-4(1-2-6(5)12)7-13-15-16-14-7/h1-3H,12H2,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWIXJDEXUZJFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)

![N-[4-[acetyl(benzenesulfonyl)amino]-2-nitronaphthalen-1-yl]acetamide](/img/structure/B2870115.png)

![2-[Oxolan-3-ylmethyl(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2870125.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2870126.png)

![6-[(4-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870130.png)